BenchChemオンラインストアへようこそ!

3-cyclopropyl-1H-pyrazole

physicochemical property lipophilicity volatility

3-Cyclopropyl-1H-pyrazole (CAS 100114-57-6) is a heterocyclic building block characterized by a pyrazole core bearing a cyclopropyl substituent at the 3-position. The compound exhibits an XLogP3 of 0.8, a topological polar surface area (TPSA) of 28.7 Ų, a molecular weight of 108.14 g/mol, a predicted density of 1.2±0.1 g/cm³, and a predicted boiling point of 264.5±9.0 °C at 760 mmHg.

Molecular Formula C6H8N2
Molecular Weight 108.144
CAS No. 100114-57-6; 1071497-79-4; 54699-92-2
Cat. No. B2675557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropyl-1H-pyrazole
CAS100114-57-6; 1071497-79-4; 54699-92-2
Molecular FormulaC6H8N2
Molecular Weight108.144
Structural Identifiers
SMILESC1CC1C2=CC=NN2
InChIInChI=1S/C6H8N2/c1-2-5(1)6-3-4-7-8-6/h3-5H,1-2H2,(H,7,8)
InChIKeyTXWDVWSJMDFNQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopropyl-1H-pyrazole (CAS 100114-57-6): Physicochemical Profile and Core Utility


3-Cyclopropyl-1H-pyrazole (CAS 100114-57-6) is a heterocyclic building block characterized by a pyrazole core bearing a cyclopropyl substituent at the 3-position. The compound exhibits an XLogP3 of 0.8, a topological polar surface area (TPSA) of 28.7 Ų, a molecular weight of 108.14 g/mol, a predicted density of 1.2±0.1 g/cm³, and a predicted boiling point of 264.5±9.0 °C at 760 mmHg [1][2][3]. It is commercially available at 98% purity and is routinely employed as a synthetic intermediate in medicinal chemistry and agrochemical research .

Why Simple Pyrazole Analogs Cannot Replace 3-Cyclopropyl-1H-pyrazole in Drug Discovery and Agrochemical Programs


Direct substitution of 3-cyclopropyl-1H-pyrazole with unsubstituted pyrazole or alkyl-substituted variants is not chemically or pharmacologically equivalent. The cyclopropyl group introduces distinct electronic and steric features that are not replicated by smaller substituents such as hydrogen, methyl, or ethyl. In particular, the cyclopropane ring confers enhanced metabolic stability relative to acyclic alkyl chains while also providing a unique, rigid spatial orientation that can improve target binding and selectivity [1]. Furthermore, the physicochemical profile of 3-cyclopropyl-1H-pyrazole—including its increased lipophilicity (XLogP3 = 0.8) and elevated boiling point (264.5±9.0 °C)—differs markedly from that of 1H-pyrazole (XLogP3 = 0.3, bp 187.0±9.0 °C) and 3-methyl-1H-pyrazole (bp 203–205 °C) [2][3]. These differences directly impact solubility, formulation behavior, and downstream synthetic handling. Consequently, replacing 3-cyclopropyl-1H-pyrazole with a simpler pyrazole scaffold in a validated SAR program or established synthetic route will alter both the physical properties of the intermediate and the biological or pharmacokinetic profile of the final compound. The quantitative evidence presented in Section 3 substantiates why this specific cyclopropyl-substituted pyrazole must be prioritized over its closest in-class analogs.

Quantitative Differentiation of 3-Cyclopropyl-1H-pyrazole Relative to Key Analogs and In-Class Candidates


Enhanced Lipophilicity and Altered Volatility Differentiate 3-Cyclopropyl-1H-pyrazole from Unsubstituted, Methyl, and Phenyl Pyrazole Analogs

3-Cyclopropyl-1H-pyrazole exhibits a computed XLogP3 of 0.8, which is substantially higher than that of 1H-pyrazole (0.3) but lower than that of 3-phenyl-1H-pyrazole (1.9) [1][2][3]. Its predicted boiling point is 264.5±9.0 °C, compared to 187.0±9.0 °C for 1H-pyrazole and 203–205 °C for 3-methyl-1H-pyrazole [1][4]. This combination of moderate lipophilicity and elevated boiling point provides a distinct solubility and purification profile that cannot be achieved by using smaller alkyl-substituted pyrazoles or the unsubstituted parent heterocycle.

physicochemical property lipophilicity volatility

Cyclopropyl Group Confers Enhanced Metabolic Stability Relative to Acyclic Alkyl Substituents

The cyclopropane ring in 3-cyclopropyl-1H-pyrazole is widely recognized in medicinal chemistry as a metabolically stable bioisostere that resists oxidative degradation by cytochrome P450 enzymes [1]. This class-level attribute is supported by studies showing that cyclopropyl-containing pyrazole derivatives maintain acceptable metabolic stability in human liver microsome assays, whereas analogous compounds bearing acyclic alkyl chains often exhibit higher intrinsic clearance [2].

metabolic stability drug metabolism pharmacokinetics

3-Cyclopropyl-1H-pyrazole-Derived PNU-292137 Demonstrates Potent CDK2 Inhibition with In Vivo Antitumor Activity

PNU-292137 (N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide), a direct derivative of 3-cyclopropyl-1H-pyrazole, inhibits CDK2/cyclin A with an IC50 of 37 nM and CDK2/cyclin E with an IC50 of 92 nM [1][2]. The lead optimization program that followed produced PHA-533533, which exhibits a Ki of 31 nM for CDK2/cyclin A, >10-fold improved solubility, reduced plasma protein binding (74% vs. 99% for PNU-292137), and 70% tumor growth inhibition in the A2780 xenograft model [3].

kinase inhibition CDK2 anticancer

1-Aryl-4-cyano-3-cyclopropylpyrazole Derivatives Exhibit High Efficacy as Ectoparasiticidal Agents

Patent EP1431291A1 describes a series of 1-aryl-4-cyano-3-cyclopropylpyrazole derivatives that are highly efficacious in controlling external parasites in companion animals and livestock [1]. The 3-cyclopropylpyrazole core is critical for the observed activity; structural modifications to the cyclopropyl group or its replacement with other alkyl moieties result in substantial loss of potency (qualitative SAR within the patent disclosure) [2].

ectoparasiticidal veterinary medicine agrochemical

Increased Density and Polar Surface Area Distinguish 3-Cyclopropyl-1H-pyrazole from the Unsubstituted Parent Heterocycle

The predicted density of 3-cyclopropyl-1H-pyrazole is 1.2±0.1 g/cm³, compared to 1.1±0.1 g/cm³ for 1H-pyrazole [1][2]. Its topological polar surface area (TPSA) is 28.7 Ų, whereas the TPSA of 1H-pyrazole is approximately 28.7 Ų as well (identical within computational precision) [1][3]. However, the increased density reflects the added mass and rigidity of the cyclopropyl group, which can influence crystallization behavior and handling properties in solid form.

density polar surface area physicochemical property

High-Value Application Scenarios for 3-Cyclopropyl-1H-pyrazole Based on Evidence-Backed Differentiation


Medicinal Chemistry: Lead Optimization of CDK2 Inhibitors for Oncology

3-Cyclopropyl-1H-pyrazole serves as the optimal starting material for synthesizing 3-aminopyrazole CDK2 inhibitors. The lead compound PNU-292137 (IC50 = 37 nM for CDK2/cyclin A) and its optimized successor PHA-533533 (Ki = 31 nM, 70% tumor growth inhibition) both rely on the cyclopropyl-substituted pyrazole core for potency and selectivity [1]. Procurement of this specific scaffold is essential for reproducing or advancing this chemical series.

Agrochemical and Veterinary Research: Development of Ectoparasiticidal Formulations

Patent EP1431291A1 establishes that 1-aryl-4-cyano-3-cyclopropylpyrazole derivatives exhibit high efficacy against external parasites in animals [2]. The cyclopropyl group is a critical determinant of activity; substitution with other alkyl groups diminishes potency. Researchers developing new flea and tick control agents should prioritize 3-cyclopropyl-1H-pyrazole as the synthetic entry point for this validated scaffold.

Chemical Process Development and Scale-Up Requiring Precise Physicochemical Control

The unique combination of moderate lipophilicity (XLogP3 = 0.8) and elevated boiling point (264.5±9.0 °C) distinguishes 3-cyclopropyl-1H-pyrazole from simpler pyrazoles (e.g., 1H-pyrazole bp 187.0±9.0 °C, 3-methyl-1H-pyrazole bp 203–205 °C) [3][4]. For reaction optimization, purification, and formulation workflows, this volatility profile reduces evaporative losses during heating and facilitates solvent recovery, making it a preferred building block in larger-scale syntheses.

Drug Discovery Programs Targeting Metabolic Stability

The cyclopropane ring in 3-cyclopropyl-1H-pyrazole is a recognized metabolically stable bioisostere that resists cytochrome P450 oxidation [5]. When designing lead compounds for oral administration, incorporating this scaffold early in the SAR campaign reduces the risk of high intrinsic clearance, potentially decreasing the number of optimization cycles required to achieve a viable preclinical candidate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-cyclopropyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.